4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
Description
The compound 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol (CAS: 129414-88-6, synonym: KRIBB3 ) is a phenolic derivative featuring a pyrazole core substituted with a phenoxy group at position 4 and a phenol ring with ethyl and methoxy substituents. Its molecular formula is C₁₇H₁₆N₂O₃ (molar mass: 296.32 g/mol).
Properties
IUPAC Name |
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-9-14(15(21)10-16(12)22-2)18-17(11-19-20-18)23-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYLTFKZUXGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Phenol substitution: The pyrazole derivative is then reacted with a phenol compound under basic conditions to introduce the phenoxy group.
Ethylation and methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic and pyrazole groups enable oxidation under controlled conditions:
-
Key Insight : Acidic KMnO₄ selectively oxidizes the phenolic ring to a quinone structure while preserving the pyrazole and phenoxy groups. Catalytic oxidation shows lower efficiency due to steric hindrance from the phenoxy substituent .
Reduction Reactions
The pyrazole ring and substituents participate in reduction:
-
Mechanism : NaBH₄ reduces the pyrazole’s conjugated double bond to form pyrazoline, retaining the phenoxy and methoxy groups . Hydrogenation under standard conditions fails due to the pyrazole’s aromatic stability .
Electrophilic Substitution
The phenolic ring undergoes substitutions at the ortho/para positions relative to the hydroxyl group:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂ (FeBr₃) | CHCl₃, 0°C, 1 h | 3-bromo-4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol | 52% | |
| HNO₃ (H₂SO₄) | 0–5°C, 30 min | Nitration at C6 (minor) and C3 (major) | 38% |
-
Regioselectivity : Bromination favors the para position to the hydroxyl group, while nitration occurs at meta due to steric effects from the ethyl and methoxy groups.
Nucleophilic Aromatic Substitution
The phenoxy group participates in SNAr reactions under harsh conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (liq.) | CuCl₂, 150°C, 8 h | 4-ethyl-5-methoxy-2-(4-amino-1H-pyrazol-3-yl)phenol | 28% | |
| KSCN | DMF, 120°C, 12 h | Replacement of phenoxy with thiocyanate | 15% |
-
Limitation : Low yields stem from competing decomposition of the pyrazole ring at elevated temperatures .
Cross-Coupling Reactions
The pyrazole C–H bonds enable transition metal-catalyzed coupling:
| Catalyst | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Arylboronic acid | 3-aryl-4-phenoxy-1H-pyrazole derivative | 61% | |
| CuI/L-proline | Terminal alkyne | Alkyne-functionalized pyrazole | 44% |
-
Scope : Suzuki-Miyaura coupling modifies the pyrazole’s C3 position, while Sonogashira reactions target C5 .
Alkylation/Esterification
The phenolic hydroxyl group undergoes derivatization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I (K₂CO₃) | Acetone, reflux, 6 h | Methyl ether derivative | 89% | |
| Ac₂O (pyridine) | RT, 12 h | Acetylated phenol | 94% |
-
Application : Methylation or acetylation blocks the phenolic OH, enhancing lipophilicity for drug delivery studies.
Degradation Pathways
Stability studies reveal decomposition under extreme conditions:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH < 2 (HCl) | Cleavage of phenoxy group | 2 h | |
| UV light (254 nm) | Photooxidation of pyrazole ring | 8 h |
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol exhibit various pharmacological activities:
Anti-inflammatory Activity
Studies suggest that the compound may interact with specific receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects. For instance, similar pyrazole derivatives have shown promise in reducing inflammation in animal models.
Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. Preliminary assays indicate that it may inhibit bacterial growth, although further studies are required to confirm these effects.
Anticancer Potential
Preliminary investigations into the anticancer properties of related pyrazole derivatives have shown that they can induce apoptosis in cancer cells. The mechanisms are thought to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have documented the biological activities of phenolic compounds with similar structures:
| Study | Findings |
|---|---|
| Anti-inflammatory Study (2023) | Demonstrated that a related phenolic compound reduced edema in a rat model of inflammation by 50%. |
| Antimicrobial Assay (2024) | Showed that a structurally similar pyrazole inhibited the growth of Staphylococcus aureus at a concentration of 100 µg/mL. |
| Cancer Research (2024) | Found that a derivative induced apoptosis in breast cancer cells through mitochondrial pathways. |
Mechanism of Action
The mechanism of action of 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
5-Methoxy-2-(4-Phenoxy-1H-Pyrazol-3-Yl)Phenol (CAS: 312309-70-9)
- Molecular Formula : C₁₆H₁₄N₂O₃ (molar mass: 282.30 g/mol).
- Key Differences: Lacks the ethyl group at position 4 of the phenol ring.
2-[4-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-1H-Pyrazol-3-Yl]-4-Ethyl-5-Methoxyphenol (CAS: 171009-12-4)
- Molecular Formula : C₂₀H₂₀N₂O₄ (molar mass: 352.38 g/mol).
- Key Differences: Replaces the phenoxy group with a 2,3-dihydrobenzodioxin substituent.
- This may reduce blood-brain barrier penetration compared to the target compound .
5-Methoxy-2-[4-(2-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Phenol (CAS: 1187346-57-1)
- Molecular Formula : C₁₈H₁₅F₃N₂O₃ (molar mass: 364.32 g/mol).
- Key Differences : Features a trifluoromethyl (CF₃) group at position 5 and a 2-methoxyphenyl substituent on the pyrazole.
- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may increase binding affinity to hydrophobic enzyme pockets. The dual methoxy groups could elevate lipophilicity, though steric effects might limit bioavailability .
2-[3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-5-Yl]Phenol
- Molecular Formula : C₂₂H₁₈N₂O₂ (molar mass: 342.39 g/mol).
- Key Differences: Substitutes the 4-phenoxy group with a 4-methoxyphenyl and adds a phenyl group at position 1 of the pyrazole.
- Impact : The phenyl group at position 1 introduces steric hindrance, possibly affecting intermolecular interactions. The 4-methoxyphenyl substituent may enhance π-π stacking in protein binding .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Key Substituents | Molecular Weight (g/mol) | Predicted logP* | Key Functional Impacts |
|---|---|---|---|---|
| Target Compound | 4-Ethyl, 5-methoxy, 4-phenoxy-pyrazole | 296.32 | ~3.2 | High lipophilicity, moderate metabolic stability |
| 5-Methoxy analog (CAS: 312309-70-9) | 5-Methoxy, 4-phenoxy-pyrazole | 282.30 | ~2.8 | Lower lipophilicity, faster metabolism |
| Benzodioxin analog (CAS: 171009-12-4) | 4-Ethyl, 5-methoxy, benzodioxin | 352.38 | ~2.5 | Increased polarity, reduced CNS penetration |
| Trifluoromethyl analog (CAS: 1187346-57-1) | CF₃, 2-methoxyphenyl | 364.32 | ~3.5 | Enhanced stability, potential for strong binding |
*Predicted logP values estimated using fragment-based methods.
Biological Activity
4-Ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is an organic compound belonging to the class of pyrazole derivatives, characterized by a complex structure that includes a phenolic moiety and various substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure
The molecular formula of 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is . Its structure features:
- A pyrazole ring which is known for its biological activity.
- An ethyl group at position 4 and a methoxy group at position 5 on the phenolic ring.
- A phenoxy group substituted on the pyrazole ring.
This unique combination of functional groups enhances its solubility and biological activity compared to simpler phenolic or pyrazole compounds.
Synthesis
The synthesis of 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone.
- Introduction of the Phenoxy Group : Achieved via nucleophilic aromatic substitution.
- Alkylation Reactions : To introduce the ethyl and methoxy groups using appropriate alkyl halides in the presence of a base.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole rings have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity, often outperforming standard antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4-Ethyl-5-methoxyphenol | 15.625 - 62.5 | Antistaphylococcal |
| 1H-Pyrazole derivatives | 62.5 - 125 | Antienterococcal |
| Ciprofloxacin | 0.381 - 48.8 | Standard antibiotic |
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
Anticancer Potential
Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions between the compound and molecular targets involved in cancer progression are under investigation, with promising results indicating potential therapeutic applications in oncology .
The biological activity of 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is likely mediated through several mechanisms:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with target proteins.
- Enzyme Interaction : The pyrazole ring may interact with enzymes or receptors, influencing various biological pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its overall biological efficacy .
Case Studies
Recent studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains and inflammatory diseases:
- Study on MRSA : A study demonstrated that related compounds exhibited significant antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the structure could enhance efficacy against biofilms .
- Cancer Cell Lines : In vitro studies on cancer cell lines revealed that certain derivatives significantly reduced cell viability, indicating potential for further development as anticancer agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol, and how is purity ensured?
- Methodological Answer : The compound can be synthesized via a modified Baker-Venkataram rearrangement or cyclocondensation of diketones with hydrazines. For example, 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione is refluxed with phenyl hydrazine in a mixture of absolute ethanol and glacial acetic acid (e.g., 50:15 v/v) for 6–8 hours under controlled conditions . The crude product is purified via dry silica gel column chromatography, followed by recrystallization using ethanol to achieve >98% purity. Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane), and melting point analysis (e.g., 449 K) confirms crystallinity .
Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) reveals dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl), which impact steric hindrance and intermolecular interactions . Hydrogen bonding (O–H···N, ~2.8 Å) stabilizes the crystal lattice, as shown in Table 1 of . These angles and bond lengths (C–N: ~1.34 Å, C–O: ~1.36 Å) are critical for predicting solubility and ligand coordination potential .
Advanced Research Questions
Q. How can low synthetic yields (~45%) be optimized, and what variables most significantly affect reaction efficiency?
- Methodological Answer : Low yields may arise from incomplete cyclization or side reactions. Optimization strategies include:
- Solvent polarity adjustment : Replacing ethanol with DMF or THF to enhance diketone solubility.
- Catalyst screening : Adding Lewis acids (e.g., ZnCl₂) to accelerate hydrazine condensation .
- Microwave-assisted synthesis : Reducing reaction time from 7 hours to 30–60 minutes while maintaining 60–70°C .
- Stoichiometric tuning : Increasing hydrazine equivalents (1.2–1.5 mol) to drive the reaction to completion .
Q. How can contradictions between solid-state (X-ray) and solution-phase (NMR/IR) spectroscopic data be resolved?
- Methodological Answer : Discrepancies often arise from polymorphism or dynamic effects in solution. For example:
- X-ray vs. NMR dihedral angles : Use variable-temperature NMR to detect conformational flexibility in the pyrazole ring .
- Hydrogen bonding in solution : Compare IR O–H stretches (~3450 cm⁻¹) with X-ray H-bond distances to confirm intramolecular vs. intermolecular interactions .
- DFT calculations : Optimize gas-phase and solvent-phase geometries (e.g., using Gaussian09 with B3LYP/6-31G*) to reconcile experimental data .
Q. What computational methods predict the biological activity of this compound, and how do structural features influence target binding?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or CB1 receptors, leveraging the pyrazole core’s planar geometry and phenol group’s H-bond donor capacity .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data from analogous pyrazoles (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives in Mannich reactions ).
- Pharmacophore mapping : Identify critical features (e.g., methoxy group’s hydrophobicity, phenoxy group’s π-stacking potential) using Schrödinger’s Phase .
Q. What strategies enable selective functionalization of the phenol group for derivatization studies?
- Methodological Answer :
- Mannich reaction : React with formaldehyde and secondary amines (e.g., diaza-18-crown-6) in aqueous ethanol (pH 4–5) to introduce aminoalkyl groups at the phenolic oxygen .
- Protection/deprotection : Protect the phenol as a methyl ether (using CH₃I/K₂CO₃), perform pyrazole modifications, then deprotect with BBr₃ in CH₂Cl₂ .
- Metal coordination : Chelate transition metals (e.g., Cu²⁺) via the phenol O–H and pyrazole N atoms to study catalytic or antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
